molecular formula C3H8O3 B15350263 Glycerol,[1,3-14c] CAS No. 4819-41-4

Glycerol,[1,3-14c]

Cat. No.: B15350263
CAS No.: 4819-41-4
M. Wt: 96.08 g/mol
InChI Key: PEDCQBHIVMGVHV-XPULMUKRSA-N
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Description

Glycerol, [1,3-14c] is a radiolabeled form of glycerol, where the carbon atoms at positions 1 and 3 are labeled with the radioactive isotope carbon-14 (14C). This compound is often used in scientific research to trace biochemical pathways and study metabolic processes.

Synthetic Routes and Reaction Conditions:

  • Radiolabeling: The synthesis of glycerol, [1,3-14c] involves the incorporation of the 14C isotope into the glycerol molecule. This is typically achieved through chemical reactions that introduce the radioactive carbon atoms at the desired positions.

  • Industrial Production Methods: Industrial production of radiolabeled compounds like glycerol, [1,3-14c] is usually carried out in specialized facilities with strict safety protocols to handle radioactive materials. The production process involves the use of enriched 14C sources and controlled reaction conditions to ensure the correct labeling of the compound.

Types of Reactions:

  • Oxidation: Glycerol can undergo oxidation reactions to form glyceric acid and other oxidized derivatives.

  • Reduction: Glycerol can be reduced to form glycerin, which is used in various industrial applications.

  • Substitution: Glycerol can participate in substitution reactions where its hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogen substitution.

Major Products Formed:

  • Oxidation: Glyceric acid, dihydroxyacetone, and other oxidized derivatives.

  • Substitution: Halogenated glycerols, alkylated glycerols, etc.

Scientific Research Applications

Glycerol, [1,3-14c] is extensively used in scientific research due to its radiolabeling properties. It is employed in:

  • Chemistry: Tracing biochemical pathways and studying enzyme-catalyzed reactions.

  • Biology: Investigating metabolic processes and energy production in cells.

  • Medicine: Researching metabolic disorders and developing diagnostic tools.

  • Industry: Developing radiolabeled compounds for various industrial applications.

Mechanism of Action

The mechanism by which glycerol, [1,3-14c] exerts its effects involves its incorporation into biochemical pathways. The radiolabeled carbon atoms allow researchers to track the movement and transformation of glycerol within biological systems. The molecular targets and pathways involved include glycolysis, gluconeogenesis, and lipid metabolism.

Comparison with Similar Compounds

  • Glycerol, [1,2-14c]: Labeled at positions 1 and 2.

  • Glycerol, [2,3-14c]: Labeled at positions 2 and 3.

  • Glycerol, [U-14C]: Uniformly labeled with 14C.

Uniqueness: Glycerol, [1,3-14c] is unique in its specific labeling pattern, which allows for precise tracking of metabolic processes involving glycerol. This specificity makes it particularly useful in research applications where detailed pathway analysis is required.

Properties

CAS No.

4819-41-4

Molecular Formula

C3H8O3

Molecular Weight

96.08 g/mol

IUPAC Name

(1,3-14C2)propane-1,2,3-triol

InChI

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+2,2+2

InChI Key

PEDCQBHIVMGVHV-XPULMUKRSA-N

Isomeric SMILES

[14CH2](C([14CH2]O)O)O

Canonical SMILES

C(C(CO)O)O

Origin of Product

United States

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